(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine is a complex organic compound that features a benzimidazole moiety linked to a chromene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The chromene moiety is introduced through a series of reactions involving methoxy-substituted benzaldehydes and appropriate catalysts . The final step involves the coupling of the benzimidazole and chromene structures under controlled conditions to yield the target compound .
Industrial Production Methods
the general principles of organic synthesis, such as the use of high-yield reactions and efficient purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and chromene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis . The chromene structure may enhance these effects by facilitating the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Similar structure but with a benzoxazole moiety instead of benzimidazole.
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Lacks the chromene structure, making it less effective in certain applications.
Uniqueness
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)-2H-chromen-2-imine is unique due to its combined benzimidazole and chromene structures, which confer enhanced biological activity and specificity .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(4-methoxyphenyl)chromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-28-17-9-7-16(8-10-17)25-24-19(23-26-20-5-3-4-6-21(20)27-23)14-15-13-18(29-2)11-12-22(15)30-24/h3-14H,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHHOSMKXZQGNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.